molecular formula C13H7Cl2NO B1517920 4-(3,5-Dichlorophenoxy)benzonitrile CAS No. 1153351-34-8

4-(3,5-Dichlorophenoxy)benzonitrile

Cat. No.: B1517920
CAS No.: 1153351-34-8
M. Wt: 264.1 g/mol
InChI Key: RCUPLKVXBDTQCF-UHFFFAOYSA-N
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Description

“4-(3,5-Dichlorophenoxy)benzonitrile” is a chemical compound with the CAS Number: 1153351-34-8 . It has a molecular weight of 264.11 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H7Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

HPLC Measurement in Biological Specimens

A study by Flanagan and Ruprah (1989) developed a high-performance liquid chromatographic assay for chlorophenoxy herbicides and benzonitrile herbicides, which could aid in the diagnosis of acute poisoning. This method demonstrates the analytical application of benzonitriles in toxicological studies, emphasizing the importance of detecting such compounds in biological specimens (Flanagan & Ruprah, 1989).

Catalytic Reduction of Dioxygen

Kadish et al. (2008) investigated Co(III) corroles for the catalytic reduction of dioxygen, highlighting the use of benzonitrile in homogeneous catalytic systems. Their research contributes to understanding the redox properties and catalytic activities of such compounds in nonaqueous media, which has implications for the development of efficient catalysts (Kadish et al., 2008).

Proton Donors in Electrochemical Studies

Research by Sokolová, Gál, and Valášek (2012) found chlorinated hydroxybenzonitriles to be efficient proton donors in electrochemical studies, offering insights into their role in aprotic solutions. This study enhances our understanding of the electrochemical properties of benzonitriles, particularly in the reduction of other compounds in non-aqueous solutions (Sokolová et al., 2012).

Agrochemical Formulation Impurities

A study by Masunaga, Takasuga, and Nakanishi (2001) analyzed the impurity profile of dioxin in historic Japanese agrochemical formulations, which included analysis of compounds related to benzonitriles. This research is vital for understanding the environmental impact and safety of agrochemicals, highlighting the significance of monitoring and managing hazardous impurities in such formulations (Masunaga et al., 2001).

Molecular Packing Properties Study

Ojala et al. (2017) determined the crystal structures of various furoxans derived from benzonitrile oxides, contributing to the solid-state chemistry knowledge of benzonitriles. Their findings provide insights into the molecular packing, intermolecular interactions, and polymorphism of such compounds, which are essential for the development of new materials and pharmaceuticals (Ojala et al., 2017).

Safety and Hazards

The safety data sheet for “4-(3,5-Dichlorophenoxy)benzonitrile” indicates that it is a combustible liquid and can be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction .

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUPLKVXBDTQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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